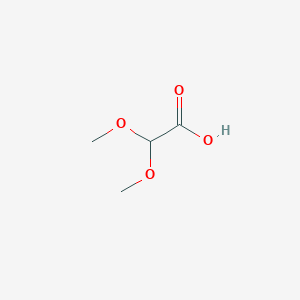

2,2-Dimethoxyacetic acid

Description

Significance of 2,2-Dimethoxyacetic Acid as a Synthetic Intermediate

There is no available information in the searched scientific literature to suggest that this compound is a significant synthetic intermediate. While structurally similar compounds with dimethoxy or acetic acid moieties are common in organic synthesis, the specific combination in this compound does not appear in documented synthetic pathways for notable target molecules. For instance, research on related compounds like dimethylformamide dimethyl acetal (B89532) demonstrates its utility as a one-carbon synthon in constructing heterocyclic systems, but no such role is described for this compound. researchgate.net

Historical Context of Research on this compound

A historical review of chemical literature does not reveal a discernible research trajectory for this compound. Unlike well-documented compounds such as pivalic acid, which has been studied for its use in creating polymers and as a protective group in organic synthesis, this compound does not have a comparable history of investigation. wikipedia.org

Data Tables

Due to the lack of available data, no interactive data tables for the physical and chemical properties of this compound can be generated.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethoxyacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c1-7-4(8-2)3(5)6/h4H,1-2H3,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHELOKYCCWVWFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73569-40-1 | |

| Record name | 2,2-dimethoxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2 Dimethoxyacetic Acid and Its Precursors

Ester Hydrolysis Routes to 2,2-Dimethoxyacetic Acid

The most prevalent method for preparing this compound is through the hydrolysis of its ester precursor, methyl 2,2-dimethoxyacetate. chem960.com This transformation is typically accomplished using an alkaline catalyst.

Alkali-mediated hydrolysis, or saponification, is a standard and effective method for converting methyl 2,2-dimethoxyacetate to this compound. libretexts.orgsavemyexams.com The reaction involves heating the ester in the presence of a base, such as sodium hydroxide (B78521) or lithium hydroxide. savemyexams.comvulcanchem.com The process begins with the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, expelling a methoxide (B1231860) ion and forming the carboxylic acid. In the basic medium, the carboxylic acid is deprotonated to form the carboxylate salt. A subsequent acidification step is required to protonate the salt and yield the final this compound. libretexts.org

A specific laboratory protocol involves the use of lithium hydroxide monohydrate. vulcanchem.com In this procedure, the methyl 2,2-dimethoxyacetate is treated with lithium hydroxide in a solvent mixture, followed by an acidic workup to isolate the desired carboxylic acid. vulcanchem.com

Careful optimization of reaction conditions is crucial to maximize the yield of this compound while minimizing potential side reactions, such as the hydrolysis of the acetal (B89532) group. Key parameters that can be adjusted include the choice of base, solvent system, reaction temperature, and pH during the final acidification step.

One suggested optimization involves using lithium hydroxide (LiOH) as the base in a 9:1 mixture of tetrahydrofuran (B95107) (THF) and water. vulcanchem.com This procedure recommends stirring the reaction mixture at room temperature overnight. For the workup, it is advised to acidify the aqueous layer carefully to a pH of approximately 3.0. Bringing the pH to a very low level (e.g., 1-2) with a strong acid like 6 N HCl might risk hydrolyzing the sensitive acetal functional group. vulcanchem.com Furthermore, due to the high water solubility of the target acid, saturating the aqueous phase with a salt like sodium chloride (NaCl) before extraction with an organic solvent (e.g., diethyl ether) can significantly improve the recovery of the product. vulcanchem.com

Table 1: Optimized Conditions for the Hydrolysis of Methyl 2,2-Dimethoxyacetate

| Parameter | Recommended Condition | Rationale |

| Base | Lithium Hydroxide (LiOH) monohydrate (1.1 eq) | Efficient hydrolysis. |

| Solvent | 9:1 Tetrahydrofuran (THF)/Water | Solubilizes the ester while providing water for hydrolysis. |

| Temperature | Room Temperature | Mild conditions to prevent acetal hydrolysis. |

| Reaction Time | Overnight | Allows the reaction to proceed to completion. |

| Acidification pH | ~3.0 | Prevents acid-catalyzed hydrolysis of the acetal group. |

| Extraction | Saturate aqueous phase with NaCl | Increases the partitioning of the water-soluble product into the organic phase. |

This data is compiled from procedural recommendations for optimizing laboratory synthesis. vulcanchem.com

Alternative Synthetic Pathways to this compound

While ester hydrolysis is the most common route, other methods can produce this compound. One such alternative involves the oxidation of its corresponding salt, sodium 2,2-dimethoxyacetate. This oxidation reaction converts the carboxylate salt back into the parent carboxylic acid structure. vulcanchem.com This method can be useful in specific synthetic contexts where the salt is a readily available intermediate.

Synthesis of Key Intermediates for this compound Derivatization

This compound and its primary ester, methyl 2,2-dimethoxyacetate, serve as versatile precursors for a range of more complex molecules used in pharmaceutical and materials science. chem960.comxdhg.com.cn The synthesis of these key intermediates often involves leveraging the reactivity of the carboxylic acid or the acetal-protected aldehyde functionality.

For instance, this compound can be converted into Weinreb amides. These amides are valuable intermediates that can react with organometallic reagents to produce α-ketoacetals in high yields. xdhg.com.cn These α-ketoacetals contain a useful arrangement of functional groups for further synthetic transformations. xdhg.com.cn

The ester, methyl 2,2-dimethoxyacetate, is also a crucial starting material. It is used in the synthesis of intermediates for prostaglandins, where it undergoes a multi-step sequence that includes a cuprate (B13416276) addition to introduce asymmetry. libretexts.org In another application, methyl 2,2-dimethoxyacetate is reacted with long-chain alcohols, such as heptanol, in the presence of an acid catalyst like camphorsulfonic acid. This transacetalization and transesterification process yields intermediates like heptyl 2,2-bis(heptyloxy)acetate, which are used in the formulation of lipid compositions for drug delivery. science-revision.co.uk

Table 2: Synthesis of Key Intermediates from this compound and its Ester

| Starting Material | Reagent(s) | Intermediate Formed | Downstream Application |

| This compound | (e.g., N,O-Dimethylhydroxylamine) | Weinreb amides | Preparation of α-ketoacetals. xdhg.com.cn |

| Methyl 2,2-dimethoxyacetate | (Various, in multi-step synthesis) | Dithiane substituted enones | Synthesis of prostaglandin (B15479496) derivatives. libretexts.org |

| Methyl 2,2-dimethoxyacetate | Heptanol, Camphorsulfonic acid | Heptyl 2,2-bis(heptyloxy)acetate | Lipid-based drug delivery systems. science-revision.co.uk |

Reactivity and Chemical Transformations of 2,2 Dimethoxyacetic Acid

Carboxylic Acid Functional Group Chemistry of 2,2-Dimethoxyacetic Acid

The carboxylic acid group in this compound is a key site for various chemical transformations, including esterification and amidation, allowing for the synthesis of a diverse range of derivatives.

Esterification of this compound can be achieved by reacting it with an alcohol under acidic conditions. For example, the reaction with methanol (B129727) yields the corresponding methyl ester, methyl 2,2-dimethoxyacetate. vulcanchem.com This process is a standard method for converting carboxylic acids into esters. byjus.com The use of a dehydrating agent or azeotropic removal of water can drive the reaction towards the formation of the ester. organic-chemistry.org Another approach involves the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP), which facilitates esterification under mild conditions. peptide.comorgsyn.org

A summary of common esterification methods is presented below:

| Method | Reagents | Conditions |

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Typically requires heat |

| DCC/DMAP Coupling | Alcohol, DCC, DMAP | Room temperature, mild conditions |

The direct reaction of a carboxylic acid with an amine is often challenging as it tends to form a salt. libretexts.org Therefore, the carboxylic acid group of this compound is typically activated to facilitate amide bond formation.

Dicyclohexylcarbodiimide (DCC) is a widely used coupling reagent for forming amide bonds from carboxylic acids and amines. libretexts.org In this method, the carboxylic acid adds to DCC, forming a highly reactive O-acylisourea intermediate. fishersci.it This intermediate is then readily attacked by an amine to form the amide and dicyclohexylurea (DCU), a byproduct that is largely insoluble in most organic solvents and can be removed by filtration. peptide.comlibretexts.org To suppress potential side reactions and racemization when working with chiral amines, additives like 1-hydroxybenzotriazole (B26582) (HOBt) can be included. peptide.com The general procedure involves dissolving the carboxylic acid and the amine in a suitable solvent like dichloromethane (B109758) (DCM), followed by the addition of DCC. peptide.com

A study on the coupling of N-hydroxysuccinimide with this compound using DCC in tetrahydrofuran (B95107) (THF) has been reported. stackexchange.com The reaction aimed to form the corresponding N-hydroxysuccinimide ester, an activated species for further amidation reactions. stackexchange.com

| Reagent | Role | Byproduct |

| Dicyclohexylcarbodiimide (DCC) | Activates the carboxylic acid | Dicyclohexylurea (DCU) |

| 1-Hydroxybenzotriazole (HOBt) | Suppresses side reactions and racemization | - |

The synthesis of N,N-dibenzyl-2,2-dimethoxyacetamide serves as an example of an amidation reaction of this compound. While a specific synthesis route starting from this compound and dibenzylamine (B1670424) is not detailed in the provided search results, the general principles of amidation would apply. This would likely involve the activation of this compound, for instance with a coupling reagent like DCC or by converting it to an acid chloride, followed by reaction with dibenzylamine.

Amidation Reactions of this compound

Acetal (B89532) Functional Group Reactivity in this compound

The dimethoxy acetal moiety in this compound is generally stable but can undergo hydrolysis under acidic conditions.

The acetal group can be hydrolyzed back to the corresponding aldehyde (in this case, a glyoxylic acid derivative) in the presence of an acid catalyst and water. libretexts.org The hydrolysis of methyl 2,2-dimethoxyacetate, the methyl ester of the title compound, to this compound can be achieved using lithium hydroxide (B78521) in a mixture of tetrahydrofuran and water. stackexchange.com Care must be taken during the acidic workup to avoid hydrolysis of the acetal group. stackexchange.com The hydrolysis of tetramethoxyethene in aqueous solution, which leads to methyl dimethoxyacetate, has been studied and shown to proceed via rate-determining proton transfer. cdnsciencepub.com This highlights the susceptibility of such acetal structures to acid-catalyzed hydrolysis. The reverse reaction, acetal formation, is also acid-catalyzed. libretexts.org

Transacetalization Reactions

Transacetalization is a fundamental reaction for acetals, including the dimethyl acetal moiety of this compound and its esters. This process involves the acid-catalyzed exchange of the alkoxy groups of an acetal with an alcohol. The reaction is reversible, and the equilibrium can be manipulated by controlling the reaction conditions. libretexts.orglibguides.com For instance, using a large excess of the new alcohol or removing the displaced alcohol (e.g., methanol) can drive the reaction toward the formation of a new acetal.

The general mechanism for acid-catalyzed acetal formation and transacetalization begins with the protonation of one of the methoxy (B1213986) groups, converting it into a good leaving group (methanol). libretexts.org The departure of methanol results in a resonance-stabilized oxonium ion. A molecule of the new alcohol, acting as a nucleophile, then attacks this electrophilic species. Subsequent deprotonation yields the new acetal. libretexts.org This process can be repeated for the second methoxy group.

Deprotection of a dimethyl acetal is often achieved via transacetalization in the presence of acetone (B3395972) and an acid catalyst, a process that leverages the formation of the thermodynamically stable acetone acetal. organic-chemistry.org While specific studies detailing the transacetalization of this compound itself are not prevalent, the principles are derived from the extensive study of other dimethyl acetals. libguides.comorganic-chemistry.org The reaction is crucial in synthetic strategies where the acetal group serves as a protecting group for a carbonyl functional equivalent.

| Reaction Type | Catalyst | Key Features | Application |

| Acetal Exchange | Brønsted or Lewis Acid (e.g., HCl, BF3) | Reversible; driven by excess alcohol or removal of byproduct. libretexts.orglibguides.com | Modification of the acetal group. |

| Deprotection | Aqueous Acid or Acid/Acetone | Hydrolysis back to the carbonyl (glyoxylic acid equivalent). organic-chemistry.org | Removal of the acetal protecting group. |

Nucleophilic Acyl Substitution Reactions Involving this compound Derivatives

The carboxylic acid functional group of this compound can be converted into more reactive derivatives, such as esters and acyl chlorides, which readily undergo nucleophilic acyl substitution. pressbooks.pubchemistrytalk.org This class of reactions involves the replacement of a leaving group attached to the acyl carbon with a nucleophile. masterorganicchemistry.com The reactivity of the acyl derivative is paramount, with acyl chlorides being among the most reactive. libretexts.org

Methyl 2,2-dimethoxyacetate is a common derivative used in these transformations. As an ester, it can react with various nucleophiles. For example, it can be hydrolyzed back to the parent carboxylic acid, this compound, typically using a base like lithium hydroxide followed by an acidic workup. stackexchange.com It is also employed as an acylating agent in reactions like the Claisen acylation, where it reacts with enolates to form β-keto esters. The two methoxy groups make the ester electron-rich, influencing its reactivity in nucleophilic acyl substitution.

2,2-Dimethoxyacetyl chloride , prepared in situ from this compound, is a highly reactive acylating agent. It can be used to synthesize amides by reacting with amino compounds or to form ketones through acylation of substrates like cyclopentanone.

The general mechanism for these reactions proceeds through a tetrahedral intermediate. pressbooks.pub The incoming nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. This intermediate then collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., -OCH₃ from the ester or Cl⁻ from the acyl chloride). masterorganicchemistry.comlibretexts.org

| Derivative | Nucleophile | Product Type | Example Reaction |

| Methyl 2,2-dimethoxyacetate | Hydroxide (e.g., LiOH) | Carboxylic Acid | Hydrolysis to this compound. stackexchange.com |

| Methyl 2,2-dimethoxyacetate | Enolates | β-Keto Ester | Claisen acylation of active hydrogen compounds. |

| Methyl 2,2-dimethoxyacetate | Hydrazine | Hydrazide | Condensation to form hydrazides, precursors to 1,2,4-triazoles. researchgate.net |

| 2,2-Dimethoxyacetyl chloride | Amines | Amide | Synthesis of N-(5-(2,4-dimethoxybenzoyl)-2-methoxyphenyl)acetamide derivatives. |

| 2,2-Dimethoxyacetyl chloride | Cyclopentanone | β-Diketone | Synthesis of 5-(2,2-Dimethoxyacetyl)-2,2-dimethylcyclopentan-1-one. |

Decarboxylation Pathways Related to Acetic Acid Derivatives

Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide (CO₂). This reaction is not typically favorable for simple carboxylic acids, which are generally stable to heat. chemistrysteps.com However, decarboxylation is significantly facilitated in molecules that possess a carbonyl group at the β-position to the carboxylic acid, such as β-keto acids and malonic acids. chemistrysteps.commasterorganicchemistry.com

The mechanism for the decarboxylation of β-keto acids involves a cyclic, six-membered transition state. chemistrysteps.com The hydroxyl proton of the carboxylic acid is transferred to the β-carbonyl oxygen, while the C-C bond between the α and carboxyl carbons breaks. This concerted process leads to the formation of an enol and CO₂, and the enol subsequently tautomerizes to the more stable ketone. masterorganicchemistry.com

This compound does not have a β-carbonyl group. Its structure is that of an α,α-dialkoxy acetic acid. Therefore, it does not undergo decarboxylation through the typical cyclic transition state seen in β-keto acids. However, its sodium salt, sodium 2,2-dimethoxyacetate, has been noted as being prone to decarboxylation, suggesting that alternative pathways may exist under certain conditions, although these are less common and mechanistically distinct from the facile decarboxylation of β-keto systems. vulcanchem.com The decarboxylation of carboxylic acids or their salts can also be achieved under more forcing conditions, for example by heating with soda lime, which removes the -COOH or -COONa group and replaces it with a hydrogen atom. libretexts.org

Applications of 2,2 Dimethoxyacetic Acid in Organic Synthesis

2,2-Dimethoxyacetic Acid as a C2 Building Block

In the field of organic synthesis, a "C2 building block" refers to a molecule that can efficiently introduce a two-carbon unit into a larger molecular framework. This compound serves as an effective C2 building block due to the presence of a carboxylic acid group and a protected aldehyde functionality in the form of a dimethyl acetal (B89532). This dual functionality allows for sequential and selective reactions, making it a valuable tool for synthetic chemists. The carboxylic acid can be activated or modified to form amide or ester linkages, while the acetal can be hydrolyzed under acidic conditions to reveal a reactive aldehyde for subsequent carbon-carbon bond-forming reactions.

Utilization as a Lithium Enolate Precursor in C-C Bond Formation

Lithium enolates are powerful nucleophiles widely used for the formation of carbon-carbon bonds. vanderbilt.edunih.govmakingmolecules.commasterorganicchemistry.com The process typically involves the deprotonation of a carbonyl compound at the α-carbon using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). makingmolecules.commasterorganicchemistry.com this compound can be converted into its corresponding ester, which can then serve as a precursor to a lithium enolate.

The formation of the lithium enolate from a 2,2-dimethoxyacetate ester would proceed by treatment with a strong base such as LDA at low temperatures. masterorganicchemistry.com This generates a highly reactive enolate that can then participate in various C-C bond-forming reactions, including alkylation and aldol (B89426) reactions. The enolate is stabilized by the adjacent oxygen atoms, and its reactivity can be controlled to achieve specific stereochemical outcomes. nih.gov The resulting product would contain the two-carbon unit from the original this compound, with the dimethoxy acetal group available for further transformations.

Table 1: Common Bases for Enolate Formation

| Base | pKa of Conjugate Acid | Typical Reaction Conditions |

|---|---|---|

| Lithium diisopropylamide (LDA) | ~36 | THF, -78 °C |

| Sodium hydride (NaH) | ~35 | THF, 0 °C to rt |

| Sodium ethoxide (NaOEt) | ~16 | Ethanol, rt |

Role as an Acylating Reagent in Organic Reactions

Acylating reagents are essential tools in organic synthesis for introducing an acyl group (R-C=O) into a molecule. organic-chemistry.org This is commonly achieved through reactions with alcohols, amines, and other nucleophiles. organic-chemistry.org this compound can be converted into a more reactive derivative, such as an acid chloride or an activated ester, to function as an effective acylating reagent.

For instance, treatment of this compound with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would yield 2,2-dimethoxyacetyl chloride. This acid chloride is a highly reactive electrophile that readily reacts with a wide range of nucleophiles to form esters, amides, and other acyl derivatives. The presence of the dimethoxy acetal group provides a latent aldehyde functionality that can be unmasked later in the synthetic sequence. This strategy is particularly useful in multi-step syntheses where the aldehyde needs to be protected during earlier transformations. The acylation activity can also be enhanced by forming intermediate aromatic esters. osti.gov

Synthesis of Complex Molecular Architectures via this compound

The unique structure of this compound makes it a valuable starting material for the synthesis of more complex molecular architectures.

β-Keto esters are important synthetic intermediates due to their versatile reactivity. ucc.ieresearchgate.net They can be prepared through various methods, including the condensation of esters with ketones or the acylation of enolates. organic-chemistry.org A plausible route to β-keto esters utilizing this compound would involve its conversion to an activated acylating agent, such as 2,2-dimethoxyacetyl chloride. This acylating agent can then react with the enolate of a ketone. The initial product would be a β-keto acetal, which upon acidic workup, would hydrolyze the acetal to reveal the desired β-keto ester. Alternatively, the condensation of the methyl or ethyl ester of this compound with another ester in the presence of a strong base could also yield a derivative that leads to a β-keto ester. Such compounds have been explored for their potential antibacterial activities. nih.gov

2,4,8,10-Tetroxaspiro[5.5]undecanes are spirocyclic compounds that can be synthesized from the condensation of pentaerythritol (B129877) with aldehydes or ketones. mdpi.com These structures are of interest in materials science and medicinal chemistry. wikipedia.orgeuropa.eu

This compound can be used to introduce functionalized side chains at the 3 and 9 positions of the tetroxaspiro[5.5]undecane core. The synthesis would involve the initial conversion of this compound into a suitable aldehyde derivative. This could be achieved by reduction of an ester derivative of this compound to the corresponding alcohol, followed by oxidation to the aldehyde. This aldehyde, which still contains the protected gem-diol, can then be reacted with pentaerythritol under acidic conditions to form the spirocyclic core. The resulting 3,9-disubstituted derivative would bear the protected carboxyl group, which can be further elaborated.

Contributions to Natural Product Total Synthesis

The utility of this compound and its derivatives extends to the challenging field of natural product total synthesis. In the total synthesis of (−)-bipolarolide D, a sesterterpenoid with a complex tetracyclic skeleton, methyl dimethoxyacetate was utilized as a key starting material. acs.org This highlights the role of such C2 building blocks in constructing intricate molecular frameworks.

Furthermore, derivatives of this compound can be envisioned as crucial components in the synthesis of other complex natural products. For example, in the synthesis of the antigenic glycolipid DAT2 from Mycobacterium tuberculosis, various methods for creating stereogenic centers were employed, showcasing the need for versatile building blocks. nih.gov The functional handles provided by this compound, namely the protected aldehyde and the carboxylic acid, offer strategic advantages in the assembly of polyketide chains and other recurring motifs found in natural products.

Spectroscopic and Analytical Investigations in 2,2 Dimethoxyacetic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2,2-dimethoxyacetic acid, both proton (¹H) and carbon-13 (¹³C) NMR are used to confirm its unique structure, which features a central carbon atom bonded to a carboxylic acid group, a hydrogen, and two methoxy (B1213986) groups.

While specific experimental spectra for this compound are not widely published in readily available literature, its expected spectral data can be predicted based on established principles of NMR spectroscopy.

In a ¹H-NMR spectrum of this compound, three distinct signals are expected, corresponding to the different types of protons in the molecule. The carboxylic acid proton (-COOH) typically appears as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, due to its acidic nature. The two methoxy groups (-OCH₃) contain six chemically equivalent protons, which would produce a sharp singlet. The single proton on the alpha-carbon (-CH) would also appear as a singlet.

Predicted ¹H-NMR Chemical Shifts for this compound

< علمی-جدول >

| Proton Type | Structure Fragment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| Carboxylic Acid Proton | -COOH | >10 | Broad Singlet | 1H |

| Methine Proton | -CH (OCH₃)₂ | ~4.5 - 5.0 | Singlet | 1H |

| Methoxy Protons | -OCH ₃ | ~3.4 - 3.6 | Singlet | 6H |

Note: Predicted values are based on typical chemical shifts for similar functional groups.

The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. For this compound, three distinct signals are anticipated, corresponding to the three unique carbon environments. The carbon of the carboxylic acid group (-COOH) is the most deshielded and appears furthest downfield. The acetal (B89532) carbon, bonded to two oxygen atoms, appears at an intermediate chemical shift. The carbons of the two equivalent methoxy groups are the most shielded and appear furthest upfield.

Predicted ¹³C-NMR Chemical Shifts for this compound

< علمی-جدول >

| Carbon Type | Structure Fragment | Predicted Chemical Shift (ppm) |

|---|---|---|

| Carboxyl Carbon | -C OOH | ~170 - 175 |

| Acetal Carbon | -C H(OCH₃)₂ | ~100 - 105 |

| Methoxy Carbons | -OC H₃ | ~50 - 55 |

Note: Predicted values are based on typical chemical shifts for similar functional groups.

Mass Spectrometry (MS) Techniques for Compound Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to confirm the molecular weight of this compound and is particularly useful for quantitative studies, especially when combined with chromatographic separation.

Gas chromatography-mass spectrometry (GC-MS) is a common technique for separating and identifying volatile and thermally stable compounds. Carboxylic acids like this compound are generally not volatile enough for direct GC analysis. Therefore, a derivatization step is required to convert the polar carboxylic acid group into a less polar, more volatile ester or silyl (B83357) ester. This process also improves peak shape and chromatographic performance.

Common derivatization methods for carboxylic acids include esterification, often by reaction with an alcohol in the presence of an acid catalyst, or silylation. For example, reacting this compound with methanol (B129727) would yield its methyl ester, methyl 2,2-dimethoxyacetate, a more volatile compound suitable for GC-MS analysis. nih.gov The resulting mass spectrum would show a molecular ion peak corresponding to the derivative, along with characteristic fragment ions that aid in structural confirmation.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and the differentiation of isobaric compounds. A key application of HRMS in metabolic research is its use in quantitative studies involving stable isotope labeling.

In this approach, a "heavy" isotopic version of a compound is synthesized and used as an internal standard. For this compound, this could involve incorporating isotopes such as ¹³C or deuterium (B1214612) (²H) into its structure. When a biological sample is analyzed, a known amount of the heavy-labeled this compound is added. The endogenous ("light") and the isotopic ("heavy") forms of the acid are chemically identical and co-elute during chromatography but are distinguished by the mass spectrometer due to their mass difference. The ratio of the signal intensities of the light and heavy forms allows for precise and accurate quantification of the endogenous this compound in the sample, correcting for any sample loss during preparation.

Chromatographic Separations in Research Methodologies

Chromatography is essential for isolating this compound from complex sample matrices, such as biological fluids or reaction mixtures, before its detection and quantification. High-performance liquid chromatography (HPLC) is the most common method employed for this purpose.

A typical HPLC method for the analysis of small polar carboxylic acids involves reversed-phase (RP) chromatography. sielc.compensoft.net In this setup, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724). sielc.com To ensure the carboxylic acid is in its neutral, protonated form and to achieve good peak shape, the mobile phase is typically acidified with a small amount of an acid, such as formic acid or phosphoric acid. sielc.com The components of the sample are separated based on their relative affinity for the stationary and mobile phases, allowing for the isolation of this compound, which can then be detected by a UV detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS).

Ultra-High Performance Liquid Chromatography (UHPLC)

No specific, peer-reviewed studies or application notes detailing a validated UHPLC method for the direct analysis of this compound could be identified. General analytical strategies for short-chain carboxylic acids often employ reversed-phase chromatography with UV detection or mass spectrometry. For a compound like this compound, which lacks a strong chromophore, detection would likely necessitate the use of a mass spectrometer (LC-MS) or a universal detector like a charged aerosol detector (CAD) or refractive index (RI) detector. The mobile phase would typically consist of an acidified aqueous solution and an organic modifier like acetonitrile or methanol to ensure the analyte is in its protonated form for good peak shape and retention on a C18 or similar column.

Without experimental data, a representative data table for a UHPLC method for this compound cannot be generated.

Gas Chromatography (GC)

Direct analysis of carboxylic acids by GC can be challenging due to their polarity and low volatility, which can lead to poor peak shape and column adsorption. To overcome these issues, derivatization is a common practice. For this compound, esterification to a more volatile form, such as a methyl or ethyl ester, would be a probable step before GC analysis. Silylation is another common derivatization technique for compounds with active hydrogens.

One product listing for a commercially available standard of this compound indicated that its purity was assessed by GC, suggesting that a method exists, but the specific parameters of this analysis are not publicly disclosed. It is plausible that this analysis involves derivatization to enhance volatility and thermal stability. A patent for a related compound, the l-menthyl ester of this compound, also mentions the use of GC, further pointing to the feasibility of analyzing derivatives of this acid by this technique.

Given the absence of detailed research findings, a data table with specific GC parameters and results for this compound cannot be provided.

Computational and Theoretical Chemistry Approaches

Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition States

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. mdpi.com It has proven to be a valuable tool for studying the energetics of chemical reactions and identifying the structures of transition states. While specific DFT studies focused exclusively on 2,2-dimethoxyacetic acid are not abundant in the literature, the principles of applying DFT to understand its reaction energetics can be extrapolated from studies on related molecules such as acetic acid and its derivatives. openchemicalengineeringjournal.comacs.orgresearchgate.netnih.gov

DFT calculations can be employed to model various reactions involving this compound, such as its esterification, decarboxylation, or reactions at the alpha-carbon. For a given reaction, the geometries of the reactants, products, and any intermediates are optimized to find the lowest energy conformations. The transition state, which represents the highest energy point along the reaction coordinate, is also located and its structure is characterized.

For instance, in a hypothetical hydrolysis reaction of this compound, DFT calculations could elucidate the mechanism by comparing a direct nucleophilic attack of water on the carbonyl carbon versus a water-assisted proton transfer mechanism. The calculated energy barriers for each pathway would reveal the most favorable reaction mechanism.

A typical output from such a DFT study would include the optimized geometries of all stationary points and their corresponding energies. These results can be summarized in a table to compare the relative energies of different species involved in the reaction.

Table 1: Hypothetical DFT-Calculated Relative Energies for a Reaction of this compound

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + H₂O | 0.0 |

| Transition State 1 | Nucleophilic attack of water | +25.3 |

| Intermediate 1 | Tetrahedral intermediate | +15.8 |

| Transition State 2 | Proton transfer | +18.2 |

| Products | Methanol (B129727) + Glyoxylic acid | -5.7 |

Note: The values in this table are illustrative and not based on actual experimental or published computational data for this compound.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Molecular modeling and, in particular, molecular dynamics (MD) simulations are powerful techniques for exploring the conformational landscape of flexible molecules like this compound. acs.orgscribd.com These methods simulate the movement of atoms over time, governed by a set of classical mechanics equations known as a force field. nih.gov

The conformational flexibility of this compound arises from the rotation around several single bonds, including the C-C bond and the C-O bonds of the methoxy (B1213986) groups. MD simulations can reveal the preferred spatial arrangements (conformers) of the molecule and the energetic barriers between them. This is crucial as the conformation of a molecule can significantly influence its physical properties and biological activity.

The development of accurate force fields is essential for reliable MD simulations. Notably, "2,2-dimethoxyacetate" has been included as a model compound in the development and parameterization of the GLYCAM06 force field, which is widely used for biomolecular simulations, particularly for carbohydrates and related molecules. nih.govuga.edu This indicates that the necessary parameters to model the interactions within the this compound molecule are available, enabling robust conformational analysis through MD simulations.

An MD simulation of this compound would typically involve placing the molecule in a simulated solvent box (e.g., water) and integrating Newton's equations of motion for a set period. The resulting trajectory provides a detailed movie of the molecule's dynamic behavior. Analysis of this trajectory can identify the most populated conformers and the dihedral angles that define them.

Table 2: Illustrative Conformational Analysis Data for this compound from a Hypothetical MD Simulation

| Conformer | Dihedral Angle 1 (O-C-C-O) | Dihedral Angle 2 (C-O-C-C) | Population (%) | Relative Energy (kcal/mol) |

| A | -65° | 175° | 45 | 0.0 |

| B | 178° | -70° | 30 | 0.8 |

| C | 60° | 180° | 15 | 1.5 |

| D | -175° | 65° | 10 | 2.1 |

Note: This table presents hypothetical data to illustrate the type of information obtained from a conformational analysis and does not represent actual calculated values.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, including both semi-empirical and ab initio methods, provide detailed information about the electronic structure of a molecule. nih.gov For this compound, these calculations can elucidate properties such as the distribution of electron density, the energies of molecular orbitals, and the nature of chemical bonds.

Methods like Hartree-Fock (HF) and post-Hartree-Fock methods, as well as DFT, can be used to calculate the electronic structure. mdpi.com One of the key outputs of these calculations is the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and stability. nih.gov

Furthermore, quantum chemical calculations can determine various electronic properties, such as the molecular dipole moment, atomic charges, and the molecular electrostatic potential (MEP). The MEP map visually represents the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), providing insights into how the molecule will interact with other charged or polar species. nih.govresearchgate.net For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxyl and methoxy groups, and positive potential around the acidic proton.

Table 3: Hypothetical Quantum Chemical Properties of this compound

| Property | Calculated Value | Method |

| HOMO Energy | -10.5 eV | DFT/B3LYP/6-31G |

| LUMO Energy | +1.2 eV | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | 11.7 eV | DFT/B3LYP/6-31G |

| Dipole Moment | 2.5 D | DFT/B3LYP/6-31G |

Note: The data in this table is for illustrative purposes and does not represent experimentally verified or published computational results for this compound.

Future Research Directions and Emerging Areas

Development of Novel Synthetic Routes to 2,2-Dimethoxyacetic Acid

Current synthetic preparations of this compound often rely on the hydrolysis of its corresponding esters, such as methyl 2,2-dimethoxyacetate. google.com One established method involves the hydrolysis of the ester using a base like sodium hydroxide (B78521) in an ethanol-water mixture, followed by acidification. google.com Another route involves the reaction of methyl dimethoxyacetate with lithium hydroxide monohydrate. researchgate.netresearchgate.net While effective, these methods present opportunities for improvement, which constitutes a significant direction for future research.

Future work will likely focus on developing more sustainable, efficient, and scalable synthetic strategies. Key areas of investigation may include:

Catalytic Approaches: Designing catalytic systems that can mediate the synthesis with higher atom economy and lower waste generation. This could involve enzymatic hydrolysis or the use of solid-supported catalysts that can be easily recovered and reused.

Flow Chemistry: Adapting existing syntheses to continuous flow processes. Flow chemistry offers potential advantages in terms of safety, scalability, and precise control over reaction parameters, which could lead to higher yields and purity.

Alternative Starting Materials: Exploring different, potentially more accessible or renewable, starting materials for the synthesis of the 2,2-dimethoxyacetyl core structure.

A general procedure for synthesizing this compound anhydride, a reactive derivative, involves treating the acid with N,N'-dicyclohexylcarbodiimide (DCC) in a solvent like dichloromethane (B109758). google.com Research into alternative, milder, and more efficient coupling agents could also be a fruitful avenue.

Exploration of New Chemical Transformations for Advanced Material Synthesis

The application of this compound has been noted in the synthesis of complex organic molecules, particularly in the realm of biochemically relevant compounds. It has been used as a capping agent in solid-phase peptide synthesis (SPPS), where its acetal (B89532) group remains stable during certain cleavage conditions but can be removed later to reveal a reactive aldehyde. vdoc.pubepdf.pub This functionality has been utilized in the preparation of peptide carriers and modified nucleosides for therapeutic research. google.comgoogle.com Furthermore, its derivatives have been incorporated into compounds intended for use in implantable medical devices. google.comgoogle.com

The exploration of new chemical transformations is a promising future direction for creating advanced materials. The dual functionality of this compound allows it to act as a unique monomer or cross-linking agent. Future research could focus on:

Polymer Chemistry: Using this compound as a monomer for the synthesis of novel polyesters or polyamides. The acetal groups along the polymer backbone could be deprotected post-polymerization to yield polyaldehydes, which can be further modified to create functional materials with tailored properties for applications in drug delivery, sensors, or smart coatings.

Dendrimer and Macromolecular Synthesis: Employing the compound as a core or branching unit in the construction of dendrimers and other complex macromolecules.

Functional Surfaces: Grafting this compound onto surfaces to introduce protected aldehyde groups, which can then be used for the covalent immobilization of biomolecules or other functional ligands.

Antimicrobial Materials: Building upon findings that its derivatives exhibit antimicrobial and antifungal activities, new materials incorporating this moiety could be developed. ontosight.ai

Application of this compound in Catalysis and Biocatalysis

While the current body of literature primarily focuses on this compound as a synthetic reagent, its potential in catalysis and biocatalysis remains a largely unexplored and promising field of future research. The molecule's inherent structure suggests several potential catalytic applications.

Organocatalysis: The carboxylic acid moiety could function as a Brønsted acid catalyst or as an anchoring group for more complex organocatalytic structures. The acetal group could play a role in directing stereoselective transformations.

Ligand Development: this compound and its derivatives could serve as ligands for transition metal catalysts. The carboxylate and methoxy (B1213986) oxygen atoms could act as coordination sites, potentially influencing the reactivity and selectivity of the metal center.

Biocatalytic Substrates: The compound could be investigated as a substrate for various enzymes in biocatalytic transformations. This could lead to the chemoenzymatic synthesis of valuable chiral building blocks derived from the this compound scaffold.

Future studies will need to systematically screen this compound and its derivatives in various catalytic reactions to identify and optimize their potential in this domain.

Advanced Spectroscopic Techniques for In-Situ Mechanistic Studies

The characterization of this compound and its reaction products is typically performed using standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). bldpharm.com For instance, ¹H NMR has been used to determine the yield of reactions involving its derivatives. researchgate.netresearchgate.net

A key area for future research is the application of advanced, time-resolved spectroscopic methods for in-situ mechanistic studies. Understanding the precise mechanisms and kinetics of reactions involving this compound is crucial for optimizing existing applications and designing new ones. Future research directions include:

In-Situ NMR and IR Spectroscopy: Monitoring reactions in real-time within an NMR or IR spectrometer to identify transient intermediates and determine reaction kinetics. This would be particularly valuable for understanding the deprotection of the acetal group and its subsequent reactions.

Stopped-Flow Spectroscopy: Studying the kinetics of fast reactions, such as its condensation or coupling reactions, on a millisecond timescale.

Mass Spectrometric Techniques: Using advanced mass spectrometry methods, such as electrospray ionization (ESI-MS), to intercept and characterize reactive intermediates in the gas phase.

These advanced analytical approaches will provide a deeper understanding of the compound's reactivity, guiding the rational design of new synthetic transformations and functional materials.

Computational Design of this compound-Derived Functional Molecules

Computational modeling is an emerging tool that can accelerate the discovery and development of new functional molecules. For this compound, computational chemistry offers a powerful approach to predict the properties and reactivity of its derivatives before committing to laboratory synthesis.

Future research will likely leverage computational tools for:

Virtual Screening: Creating virtual libraries of derivatives and using computational methods to screen them for desired properties, such as binding affinity to a biological target, electronic properties for materials science, or catalytic activity.

Mechanistic Elucidation: Using quantum chemical calculations (e.g., Density Functional Theory, DFT) to model reaction pathways, calculate transition state energies, and corroborate mechanistic hypotheses derived from experimental studies.

Predictive Modeling of Material Properties: Employing molecular dynamics (MD) simulations to predict the bulk properties of polymers and other materials derived from this compound, such as their conformational preferences, mechanical strength, and permeability.

By integrating computational design with synthetic efforts, researchers can more efficiently navigate the vast chemical space of this compound derivatives to identify promising candidates for a wide range of applications.

Interactive Data Table: Future Research Focus Areas

| Research Area | Key Objectives | Potential Techniques & Methodologies |

| Novel Synthesis | Improve efficiency, sustainability, and scalability. | Flow chemistry, Enzymatic catalysis, Solid-supported catalysts. |

| Advanced Materials | Create functional polymers and surfaces. | Polymerization (e.g., polycondensation), Surface grafting, Dendrimer synthesis. |

| Catalysis | Develop new organocatalysts and metal ligands. | High-throughput screening, Ligand synthesis, Catalytic reaction optimization. |

| Mechanistic Studies | Elucidate reaction mechanisms and kinetics in real-time. | In-situ NMR/IR, Stopped-flow spectroscopy, ESI-MS. |

| Computational Design | Predict properties and guide synthetic efforts. | DFT calculations, Molecular dynamics simulations, Virtual screening. |

Q & A

Basic Research Questions

Q. What are the standard laboratory-scale synthetic routes for 2,2-Dimethoxyacetic acid, and how do reaction conditions influence yield?

- Methodology : Two primary methods are documented:

- Esterification-Hydrolysis : React methyl acetate with sodium methoxide under controlled pH (8–10), followed by acid hydrolysis (HCl/H₂SO₄) to yield the final product. Optimal temperatures range from 60–80°C .

- Selective Methylation : Use dimethyl sulfate or methyl iodide as alkylating agents on acetoacetic acid derivatives in aprotic solvents (e.g., THF) with bases like NaH. Reaction efficiency depends on stoichiometric ratios and exclusion of moisture .

- Critical Parameters : Monitor reaction pH, temperature, and solvent purity to avoid side products (e.g., over-alkylation). Yield typically ranges from 65–85% depending on purification techniques (e.g., recrystallization vs. column chromatography) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for procedures generating aerosols or vapors .

- Emergency Measures : In case of skin contact, wash immediately with water for 15 minutes. For eye exposure, irrigate with saline solution and seek medical evaluation .

- Environmental Precautions : Neutralize waste with calcium carbonate before disposal. Avoid discharge into waterways due to potential aquatic toxicity .

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?

- Chromatography :

- HPLC : Use C18 columns with UV detection at 210 nm. Mobile phase: acetonitrile/0.1% formic acid (70:30 v/v). Retention time: ~4.2 min .

- GC-MS : Derivatize with BSTFA to enhance volatility. Monitor m/z 118 (base peak) and 73 (trimethylsilyl fragment) .

- Spectroscopy : FT-IR peaks at 1725 cm⁻¹ (C=O stretch) and 1100 cm⁻¹ (C-O-C ether linkage) confirm structural integrity .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., over-oxidation or ester degradation) be mitigated during synthesis?

- Mechanistic Insight : Over-oxidation to carboxylic acid derivatives occurs under strong acidic/oxidative conditions (e.g., excess KMnO₄). To suppress this:

- Use milder oxidants like TEMPO/NaClO₂ in biphasic systems .

- Introduce protecting groups (e.g., tert-butyldimethylsilyl) for hydroxyl intermediates .

- Data Contradictions : Some studies report >90% purity via recrystallization, while others note degradation during prolonged storage. Stabilize with antioxidants (e.g., BHT) at 4°C in amber vials .

Q. What computational modeling approaches predict the reactivity of this compound in nucleophilic substitutions?

- DFT Studies : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level. Fukui indices indicate nucleophilic attack favors the carbonyl carbon (f⁻ = 0.45) .

- MD Simulations : Simulate solvent interactions in water/DMSO mixtures. Results show enhanced solubility (logP = -0.2) and stability in polar aprotic solvents .

Q. How do structural modifications (e.g., replacing methoxy with ethoxy groups) alter the compound’s bioactivity?

- Case Study : Replacing methoxy with ethoxy groups increases lipophilicity (logP from -0.2 to 0.5) but reduces metabolic stability in hepatic microsomal assays (t₁/₂ from 120 min to 45 min) .

- SAR Analysis : The dimethoxy configuration enhances hydrogen-bonding capacity (ΔG = -8.2 kcal/mol) compared to mono-methoxy analogs (ΔG = -6.5 kcal/mol), critical for enzyme inhibition studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.